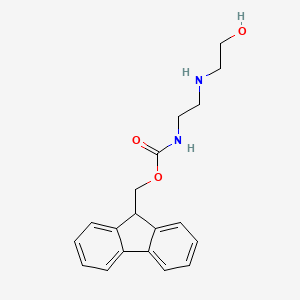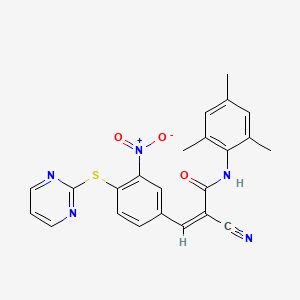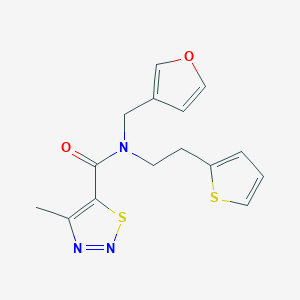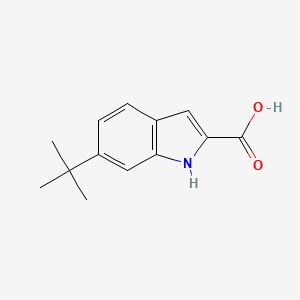
2-(2-Fmoc-aminoethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fmoc-aminoethylamino)ethanol is a chemical compound with the molecular formula C19H22N2O3 . It is also known as 9-Fluorenylmethyl N-(2-hydroxyethyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2-hydroxyethoxy)ethylamine with FMOC-C1 in saturated sodium bicarbonate and THF . Another method involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol, which is then converted to 2-(2-aminoethoxy)ethanol by reacting with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O .Chemical Reactions Analysis
This compound has been found to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 144-147 °C (lit.) . It has a molecular weight of 283.32 .科学的研究の応用
Solid-Phase Synthesis of Peptide Alcohols
- Peptide Synthesis Applications : 2-(2-Fmoc-aminoethylamino)ethanol is utilized in the synthesis of peptide alcohols through solid-phase synthesis methods, offering efficient strategies for constructing peptides with a C-terminal alcohol. This approach is exemplified in the synthesis of Octreotide, a peptide drug, showcasing the compound's role in developing therapeutic peptides with high yield and purity (Hsieh, Wu, & Chen, 1998).
Novel Protective Groups for Peptide Synthesis
- Development of Base-Labile Amino-Protective Groups : Research into modifying 2-(methylsulphonyl)ethanol has led to the creation of new amino-protective groups that are labile in alkaline media. These developments provide alternative strategies for peptide synthesis, highlighting the flexibility and utility of derivatives in enhancing synthetic methodologies (Verhart & Tesser, 2010).
Enhancement of Peptide Synthesis Techniques
- Microwave-Assisted Immobilization : The efficacy of microwave irradiation in immobilizing alcohols onto resins was studied, demonstrating that Fmoc-aminoethanol derivatives can be effectively bound to resins under microwave conditions. This technique offers a faster and more efficient alternative to traditional methods, without the need for toxic reagents (Rizzi, Cendic, Vaiana, & Romeo, 2011).
Applications in Solid-Phase Peptide Synthesis
- Trichloroacetimidate Linker Usage : The application of trichloroacetimidate activated resins for the preparation of C-terminal amino-alcohol-containing peptides has shown to be an attractive method in solid-phase peptide synthesis, demonstrating the versatility of Fmoc-protected amino alcohols in enhancing synthetic procedures (Yan & Mayer, 2003).
Synthetic Methodologies for Amino Acid Derivatives
- Synthesis of Protected Amino Acids and Alcohols : Studies have reported on the synthesis of Fmoc-protected amino acids and alcohols, showcasing methods for the environmentally friendly protection of amines and amino acids in aqueous media. These approaches highlight the significance of Fmoc derivatives in the synthesis of bioactive compounds and peptides with potential applications in drug discovery and bioorganic chemistry (Gawande & Branco, 2011).
作用機序
Target of Action
The primary target of 2-(2-Fmoc-aminoethylamino)ethanol is carbon dioxide (CO2) . This compound has been shown to have superior performance in CO2 separation compared to monoethanolamine .
Mode of Action
This compound interacts with its target by sorbing CO2 through its primary amine and desorbing CO2 through its secondary amine . This dual action allows the compound to effectively separate CO2 from other gases .
Biochemical Pathways
Its ability to sorb and desorb co2 suggests that it may play a role inregulating CO2 levels in various environments .
Result of Action
The primary result of the action of this compound is the separation of CO2 from other gases . This can have various applications, such as in industries where CO2 separation is required.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other gases could affect its ability to sorb and desorb CO2 . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound plays a significant role in biochemical reactions
Cellular Effects
It has been suggested that this compound may have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Molecular Mechanism
It is known that this compound has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILHGKZUYLIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)

![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)
![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)